molecular formula C8H5BrF3NO2 B1143074 2-Nitro-4-(trifluoromethyl)benzyl bromide CAS No. 162333-02-0

2-Nitro-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1143074
CAS No.: 162333-02-0
M. Wt: 284.03
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Description

2-Nitro-4-(trifluoromethyl)benzyl bromide is an organic compound with the chemical formula C8H5BrF3NO2. It is a white crystalline solid with a molecular weight of 284.03 g/mol. This compound is known for its use as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research .

Preparation Methods

2-Nitro-4-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitro-4-chlorobenzyl chloride with trifluoromethyl magnesium chloride. The reaction is typically carried out under inert gas conditions, such as nitrogen or argon, at a temperature range of 2-8°C . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of nitro and trifluoromethyl groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application and target .

Comparison with Similar Compounds

2-Nitro-4-(trifluoromethyl)benzyl bromide can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEZZJSUMIHJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936694
Record name 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162333-02-0
Record name 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(trifluoromethyl)benzyl bromide
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